molecular formula C10H14ClN3 B1200810 Guanidine, 1-(o-chlorobenzyl)-2,3-dimethyl- CAS No. 51-13-8

Guanidine, 1-(o-chlorobenzyl)-2,3-dimethyl-

Cat. No.: B1200810
CAS No.: 51-13-8
M. Wt: 211.69 g/mol
InChI Key: JCHVEDXZLFQDSL-UHFFFAOYSA-N
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Description

Guanidine, 1-(o-chlorobenzyl)-2,3-dimethyl-, is an organic compound with the molecular formula C15H16ClN3. This compound is characterized by the presence of a guanidine group substituted with an o-chlorobenzyl and two methyl groups. It is a derivative of guanidine, which is a strong base and a common functional group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, 1-(o-chlorobenzyl)-2,3-dimethyl-, typically involves the reaction of o-chlorobenzyl chloride with guanidine in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1-(o-chlorobenzyl)-2,3-dimethyl-, undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the o-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of substituted guanidine derivatives.

Scientific Research Applications

Guanidine, 1-(o-chlorobenzyl)-2,3-dimethyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of Guanidine, 1-(o-chlorobenzyl)-2,3-dimethyl-, involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to various biological effects. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Guanidine: The parent compound, which is a strong base and commonly used in organic synthesis.

    o-Chlorobenzylguanidine: A similar compound with a different substitution pattern.

    Dimethylguanidine: Another derivative with different substituents.

Uniqueness

Guanidine, 1-(o-chlorobenzyl)-2,3-dimethyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the o-chlorobenzyl group and two methyl groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2,3-dimethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-12-10(13-2)14-7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHVEDXZLFQDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73-64-3 (sulfate[2:1])
Record name BW 392C60
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00198996
Record name BW 392C60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-13-8
Record name N-[(2-Chlorophenyl)methyl]-N′,N′′-dimethylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BW 392C60
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BW 392C60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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